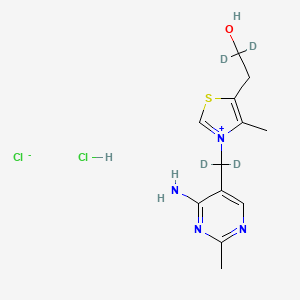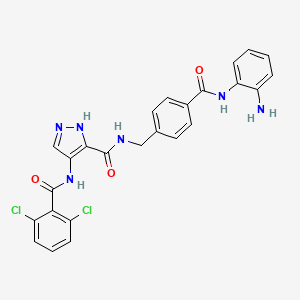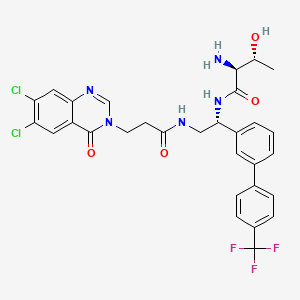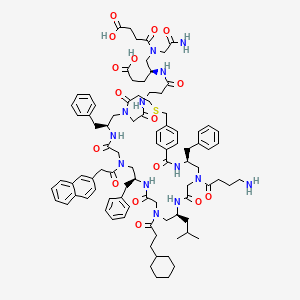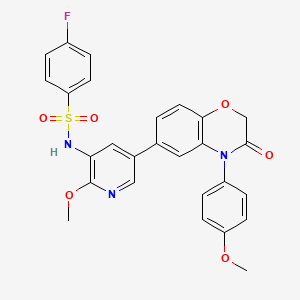
Jak-IN-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak-IN-18 is a potent inhibitor of Janus kinase (JAK), a family of enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors. This compound is particularly significant in the study of diseases affecting the eyes, skin, and respiratory system . Its molecular formula is C27H28F2N6O3, and it has a molecular weight of 522.55 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Jak-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Jak-IN-18 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .
Applications De Recherche Scientifique
Jak-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the biological functions of JAK enzymes and their involvement in cellular signaling and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as rheumatoid arthritis, psoriasis, and certain cancers by inhibiting JAK activity
Industry: Utilized in the development of new drugs and therapeutic agents targeting JAK-related pathways
Mécanisme D'action
Jak-IN-18 exerts its effects by inhibiting the activity of JAK enzymes, which are involved in the JAK-STAT signaling pathway. This pathway is crucial for the transmission of signals from cytokines and growth factors to the cell nucleus, leading to the regulation of gene expression. By inhibiting JAK enzymes, this compound disrupts this signaling pathway, thereby modulating immune responses and reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Jak-IN-18 is part of a broader class of JAK inhibitors, which include:
Tofacitinib: Another JAK inhibitor used to treat rheumatoid arthritis and other inflammatory conditions.
Baricitinib: Used for the treatment of rheumatoid arthritis and atopic dermatitis.
Upadacitinib: Approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and other inflammatory diseases .
Uniqueness
This compound is unique in its specific inhibitory profile and potency against JAK enzymes. It has shown effectiveness in preclinical models for various diseases, particularly those affecting the eyes, skin, and respiratory system. Its distinct chemical structure and biological activity make it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C27H28F2N6O3 |
|---|---|
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
1-[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-4-fluoro-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C27H28F2N6O3/c1-2-15-11-23(36)18(28)12-17(15)16-9-19(29)25-21(10-16)32-33-26(25)27-30-20-3-4-35(13-22(20)31-27)24(37)14-34-5-7-38-8-6-34/h9-12,36H,2-8,13-14H2,1H3,(H,30,31)(H,32,33) |
Clé InChI |
DCLOOOMTPFZCDF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1C2=CC3=C(C(=C2)F)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)CN6CCOCC6)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


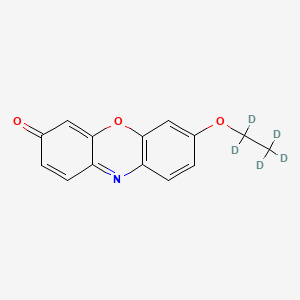

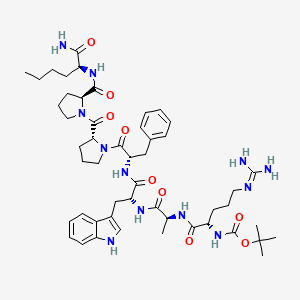
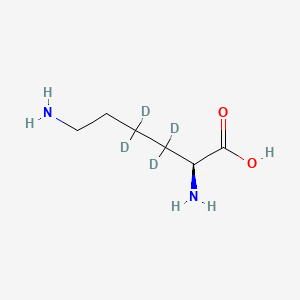
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)

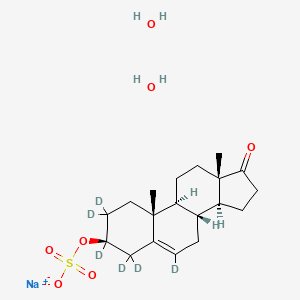
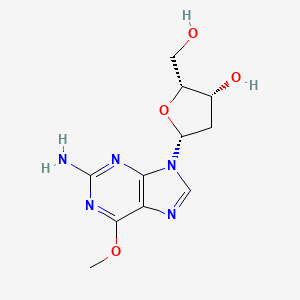
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
